1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
This sulfonamide derivative is a structurally complex molecule featuring a 3-chlorophenyl group, a methanesulfonamide linker, and a 1,2,3,4-tetrahydroquinoline core substituted with a propylsulfonyl moiety. The 3-chlorophenyl group may enhance lipophilicity and influence steric interactions, while the propylsulfonyl substituent could impact metabolic stability and solubility.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-2-11-28(25,26)22-10-4-6-16-13-18(8-9-19(16)22)21-27(23,24)14-15-5-3-7-17(20)12-15/h3,5,7-9,12-13,21H,2,4,6,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLIROCVXSLSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene under acidic conditions.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through sulfonylation, where the tetrahydroquinoline intermediate is treated with propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the nitrogen atom of the tetrahydroquinoline. This can be achieved using a nucleophilic substitution reaction with 3-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing drugs with specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The chlorophenyl and sulfonyl groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
2.1.1 1-(3-Chloro-4-Methylphenyl)-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Methanesulfonamide
- Key Differences: The 3-chloro-4-methylphenyl group replaces the 3-chlorophenyl moiety in the target compound. The tetrahydroquinoline core contains a 2-oxo group and a 1-propyl substituent instead of a 1-propylsulfonyl group.
- The absence of a sulfonyl group on the tetrahydroquinoline nitrogen might lower metabolic stability due to reduced electron-withdrawing effects.
2.1.2 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
- Key Differences: Features a pyrazole core instead of tetrahydroquinoline. Contains a 3-chlorophenylsulfanyl group and a trifluoromethyl substituent.
- Implications: The pyrazole ring’s planar structure may limit conformational flexibility compared to the tetrahydroquinoline scaffold, affecting target selectivity.
Comparative Data Table
Research Findings and Hypotheses
- Binding Affinity : The target compound’s propylsulfonyl group may enhance interactions with cysteine residues in enzyme active sites compared to analogues lacking sulfonyl moieties.
- Solubility : The 3-chlorophenyl group in the target compound likely reduces aqueous solubility compared to the pyrazole-based analogue with a polar sulfanyl group.
- Synthetic Complexity: The tetrahydroquinoline core requires multi-step synthesis, whereas pyrazole derivatives (e.g., ) are often synthesized in fewer steps.
Limitations and Gaps in Available Evidence
- No direct pharmacological or biochemical data (e.g., IC₅₀, Ki) were found for the target compound or its analogues in the provided evidence.
- Structural comparisons rely on inferred properties from substituent effects rather than experimental validation.
- Recent studies (post-2004) are absent in the evidence, highlighting the need for contemporary research.
Biological Activity
The compound 1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a 3-chlorophenyl moiety attached to a tetrahydroquinoline structure, which is further modified with sulfonamide groups. Its molecular formula can be expressed as . The presence of the sulfonyl and methanesulfonamide groups suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
This compound exhibits several biological activities:
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it targets matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and inflammation.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammatory responses by modulating cytokine production and inhibiting pathways associated with autoimmune diseases.
Case Studies
Several studies have highlighted the efficacy of this compound in various models:
- In a study investigating its effects on rheumatoid arthritis models, the compound demonstrated significant anti-inflammatory properties, reducing joint swelling and pain in treated animals compared to controls.
- Another study focused on psoriasis treatment showed that lower doses of the compound effectively improved skin lesions without adverse effects over extended periods.
Pharmacokinetics
The pharmacokinetic profile of the compound is promising. Key findings include:
- Bioavailability : Studies report high oral bioavailability rates (F = 48.1% in mice), indicating that the compound is well absorbed when administered orally .
- Metabolism : The compound undergoes metabolic transformations that enhance its therapeutic potential while minimizing toxicity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
